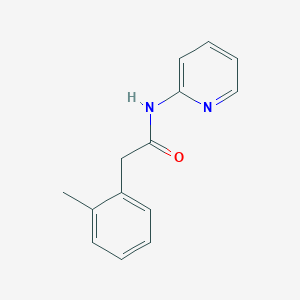
2-(2-methylphenyl)-N-pyridin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-pyridin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-N-pyridin-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been reported to bind to the mu opioid receptor, which is involved in the modulation of pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. This compound has also been reported to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-N-pyridin-2-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its poor solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 2-(2-methylphenyl)-N-pyridin-2-ylacetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action. Additionally, the use of this compound in the development of new materials and analytical methods should be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
2-(2-methylphenyl)-N-pyridin-2-ylacetamide can be synthesized using various methods, including the reaction of 2-methylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with 2-bromopyridine. Another method involves the reaction of 2-methylphenylhydrazine with 2-pyridinecarboxylic acid, followed by acetylation with acetic anhydride. These methods have been reported to yield this compound in good yields.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. In materials science, this compound has been used as a building block in the synthesis of metal-organic frameworks. In analytical chemistry, this compound has been used as a derivatizing agent for the determination of drugs in biological samples.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-6-2-3-7-12(11)10-14(17)16-13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPIYPJQCMYQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)